molecular formula C20H16Cl2N2O3S B11010135 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B11010135
M. Wt: 435.3 g/mol
InChI Key: NCZJOPZXPJTZSS-KRWDZBQOSA-N
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Description

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a propanoic acid moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 2,4-dichlorophenyl group and the acetylation of the amino group. The final step includes the coupling of the thiazole derivative with the phenylpropanoic acid under specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID: shares similarities with other thiazole-containing compounds and phenylpropanoic acid derivatives.

    2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Another thiazole derivative with potential biological activity.

    3-Phenylpropanoic acid: A simpler analog that lacks the thiazole ring but retains the phenylpropanoic acid structure.

Uniqueness

The uniqueness of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID lies in its combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (2S)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H16Cl2N2O3S/c21-13-6-7-15(16(22)9-13)19-23-14(11-28-19)10-18(25)24-17(20(26)27)8-12-4-2-1-3-5-12/h1-7,9,11,17H,8,10H2,(H,24,25)(H,26,27)/t17-/m0/s1

InChI Key

NCZJOPZXPJTZSS-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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